2,3-Diphenyl-2-butene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

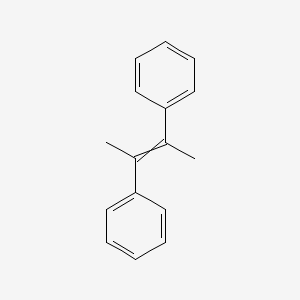

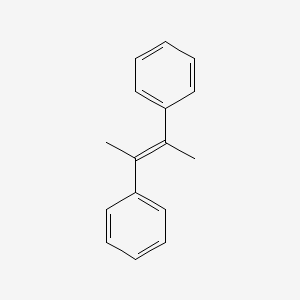

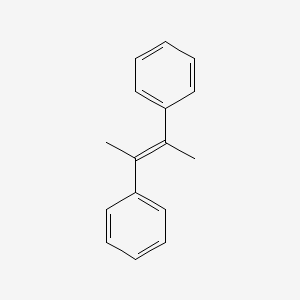

Structure

2D Structure

3D Structure

属性

分子式 |

C16H16 |

|---|---|

分子量 |

208.30 g/mol |

IUPAC 名称 |

3-phenylbut-2-en-2-ylbenzene |

InChI |

InChI=1S/C16H16/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h3-12H,1-2H3 |

InChI 键 |

ATYQGOFMEQUNMJ-UHFFFAOYSA-N |

规范 SMILES |

CC(=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 2,3-Diphenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of the (E) and (Z) isomers of 2,3-diphenyl-2-butene. The information is presented to facilitate advanced research and development applications.

Molecular Structure and Crystallography

This compound (C₁₆H₁₆) is a stilbene (B7821643) derivative that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene (trans) and (Z)-2,3-diphenyl-2-butene (cis). The steric hindrance between the phenyl and methyl groups significantly influences their molecular geometry and physical properties.

(E)-2,3-Diphenyl-2-butene

The (E) isomer, also known as trans-2,3-diphenyl-2-butene, is the more sterically favored and thermodynamically stable of the two isomers.

Crystallographic Data:

The crystal structure of (E)-2,3-diphenyl-2-butene has been determined and is available in the Crystallography Open Database (COD) under the entry number 4511878.[1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 5.8389 |

| b (Å) | 17.2035 |

| c (Å) | 6.6533 |

| α (°) | 90 |

| β (°) | 112.747 |

| γ (°) | 90 |

| Volume (ų) | 616.5 |

| Z | 2 |

Table 1: Crystallographic data for (E)-2,3-diphenyl-2-butene.[1]

(Z)-2,3-Diphenyl-2-butene

The (Z) isomer, or cis-2,3-diphenyl-2-butene, exhibits significant steric strain due to the proximity of the phenyl and methyl groups on the same side of the double bond. This strain leads to a non-planar arrangement of the phenyl rings with respect to the plane of the double bond.

Crystallographic and Structural Data:

The crystal structure of (Z)-2,3-diphenyl-2-butene reveals a twisted conformation. The dihedral angles between the two phenyl rings and the plane of the carbon-carbon double bond are 59.1° and 49.7°.[2] The double bond itself is slightly twisted from planarity.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.217(3) |

| b (Å) | 8.703(1) |

| c (Å) | 14.342(4) |

| β (°) | 95.67(2) |

| Volume (ų) | 1269.0(9) |

| Z | 4 |

| C=C Bond Length (Å) | 1.343(4) |

Table 2: Crystallographic and selected structural data for (Z)-2,3-diphenyl-2-butene.[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry in both molecules, the ¹H and ¹³C NMR spectra are relatively simple. However, the chemical shifts of the methyl and phenyl groups are sensitive to the isomeric form.

¹H and ¹³C NMR Data:

| Isomer | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| (E) | Methyl (-CH₃) | ~1.9 | ~20 |

| Phenyl (Ar-H) | ~7.1-7.3 | ~126-145 | |

| (Z) | Methyl (-CH₃) | ~2.1 | ~22 |

| Phenyl (Ar-H) | ~6.9-7.2 | ~125-144 |

Table 3: Approximate ¹H and ¹³C NMR chemical shifts for (E)- and (Z)-2,3-diphenyl-2-butene. Actual values may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers are characterized by absorptions corresponding to aromatic C-H and C=C stretching, as well as aliphatic C-H stretching and bending vibrations.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Isomer(s) |

| 3100-3000 | Aromatic C-H Stretch | (E) and (Z) |

| 3000-2850 | Aliphatic C-H Stretch | (E) and (Z) |

| 1600-1450 | Aromatic C=C Stretch | (E) and (Z) |

| ~1445 | Methyl C-H Asymmetric Bend | (E) and (Z) |

| ~1375 | Methyl C-H Symmetric Bend | (E) and (Z) |

| 760-700 | Aromatic C-H Out-of-Plane Bend (Monosubstituted) | (E) and (Z) |

Table 4: General characteristic FTIR absorption bands for this compound isomers.

Experimental Protocols

Synthesis of this compound via McMurry Reaction

The McMurry reaction provides a reliable method for the synthesis of this compound from acetophenone (B1666503), typically yielding a mixture of the (E) and (Z) isomers.[3]

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Pyridine (optional)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, a three-necked round-bottom flask is charged with anhydrous THF and zinc powder.

-

The flask is cooled in an ice bath, and TiCl₄ is added dropwise with vigorous stirring. The mixture is then refluxed for several hours to generate the low-valent titanium species.

-

After cooling the mixture, a solution of acetophenone in anhydrous THF (and optionally a small amount of pyridine) is added.

-

The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of aqueous potassium carbonate solution.

-

The mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of (E) and (Z) isomers, can be purified by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

FTIR Spectroscopy:

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For liquid samples, a thin film can be prepared between salt plates.

-

Instrumentation: Record the FTIR spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Visualizations

References

An In-Depth Technical Guide on the Stereochemistry of (E)-2,3-Diphenyl-2-Butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (E)-2,3-diphenyl-2-butene, a tetrasubstituted alkene of significant interest in organic synthesis and medicinal chemistry. This document details the principles governing its stereochemistry, experimental protocols for its synthesis and characterization, and a summary of its spectroscopic data.

Introduction to the Stereochemistry of (E)-2,3-Diphenyl-2-Butene

(E)-2,3-diphenyl-2-butene is a molecule that exhibits geometric isomerism due to the restricted rotation around the central carbon-carbon double bond. The designation "(E)" refers to the configuration where the higher priority substituents on each of the double-bonded carbons are on opposite sides of the double bond. The stereochemistry is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of E/Z configuration to an alkene is based on the CIP priority rules, which involve a stepwise comparison of the atoms attached to each carbon of the double bond.

-

Rule 1: Priority by Atomic Number: The atom with the higher atomic number directly attached to the double-bonded carbon is assigned a higher priority.

-

Rule 2: First Point of Difference: If the directly attached atoms are the same, the priority is determined by comparing the atomic numbers of the atoms attached to them, moving outwards until a point of difference is found.

In the case of 2,3-diphenyl-2-butene, each carbon of the double bond is attached to a phenyl group and a methyl group.

-

For Carbon 2: The atoms directly attached are carbon (from the phenyl group) and carbon (from the methyl group). To assign priority, we look at the atoms attached to these carbons. The carbon of the phenyl group is bonded to two other carbons within the aromatic ring, while the carbon of the methyl group is bonded to three hydrogens. Carbon has a higher atomic number than hydrogen, thus the phenyl group has a higher priority than the methyl group.

-

For Carbon 3: Similarly, the phenyl group has a higher priority than the methyl group.

Since the two higher priority groups (the phenyl groups) are on opposite sides of the double bond, the isomer is designated as (E)-2,3-diphenyl-2-butene.

Synthesis of (E)-2,3-Diphenyl-2-Butene

A common and effective method for the synthesis of tetrasubstituted alkenes like (E)-2,3-diphenyl-2-butene is the McMurry coupling reaction. This reaction involves the reductive coupling of two ketone molecules using a low-valent titanium reagent.

Experimental Protocol: McMurry Coupling of Acetophenone (B1666503)

This protocol describes the synthesis of a mixture of (E)- and (Z)-2,3-diphenyl-2-butene from acetophenone, followed by the purification to isolate the (E)-isomer.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Aqueous Potassium Carbonate (K₂CO₃) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add zinc powder. Cool the flask in an ice bath and add anhydrous THF. While stirring vigorously, add titanium(IV) chloride dropwise via the dropping funnel. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species. After the addition is complete, heat the mixture to reflux for 1 hour.

-

Coupling Reaction: After cooling the titanium suspension to room temperature, add a solution of acetophenone in anhydrous THF dropwise. Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous potassium carbonate solution. Stir the mixture for 30 minutes, then filter through a pad of celite to remove the titanium salts. Wash the filter cake with THF.

-

Extraction and Drying: Combine the filtrate and the washings, and remove the THF under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude product, which is a mixture of (E) and (Z) isomers.

-

Purification: The (E) and (Z) isomers can be separated by column chromatography on silica gel using hexane as the eluent. The (E)-isomer is typically the major product and is less polar, thus it elutes first. The fractions are monitored by TLC, and those containing the pure (E)-isomer are combined and the solvent is evaporated to yield the purified product. Recrystallization from a suitable solvent such as ethanol (B145695) or hexane can be performed for further purification.

Spectroscopic Data and Characterization

The structure and stereochemistry of (E)-2,3-diphenyl-2-butene are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

NMR Spectroscopy

The symmetry of the (E)-isomer results in a relatively simple NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-2,3-diphenyl-2-butene

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.1-7.3 | Multiplet | Aromatic protons (C₆H₅) |

| ~2.0 | Singlet | Methyl protons (-CH₃) | |

| ¹³C | ~144 | Singlet | Aromatic quaternary carbon (ipso-C) |

| ~128 | Singlet | Aromatic CH | |

| ~126 | Singlet | Aromatic CH | |

| ~132 | Singlet | Olefinic carbon (C=C) | |

| ~21 | Singlet | Methyl carbon (-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

General Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (E)-2,3-diphenyl-2-butene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: The chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Stereochemical Relationship

The stereochemistry of (E)-2,3-diphenyl-2-butene can be visualized to illustrate the spatial arrangement of the substituents around the double bond.

Caption: Geometric isomers of this compound.

Logical Relationship of CIP Priority Assignment

The following diagram illustrates the logical flow for assigning the (E) configuration based on the Cahn-Ingold-Prelog priority rules.

Caption: CIP priority assignment for (E)-2,3-diphenyl-2-butene.

Experimental Workflow for Synthesis and Characterization

The overall workflow from synthesis to characterization of (E)-2,3-diphenyl-2-butene is summarized in the following diagram.

Caption: Synthesis and characterization workflow.

An In-depth Technical Guide to the Steric Hindrance of (Z)-2,3-Diphenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Z)-2,3-Diphenyl-2-butene, also known as (Z)-α,β-dimethylstilbene, is a tetrasubstituted alkene that serves as a compelling case study in steric hindrance. The cis-configuration of the two phenyl groups and two methyl groups around the carbon-carbon double bond forces significant deviation from planarity, influencing its synthesis, stability, and reactivity. This technical guide provides a comprehensive analysis of the steric effects in (Z)-2,3-diphenyl-2-butene, supported by quantitative data from X-ray crystallography, detailed experimental protocols for its synthesis, and a discussion of its spectroscopic characterization. Understanding the principles of steric hindrance in molecules like (Z)-2,3-diphenyl-2-butene is critical for rational molecular design in various fields, including medicinal chemistry, where control over three-dimensional structure is paramount for biological activity.

The Structural Manifestation of Steric Hindrance: X-ray Crystallography Data

The most direct evidence for the significant steric hindrance in (Z)-2,3-diphenyl-2-butene comes from single-crystal X-ray diffraction studies. The data reveals a molecule that is considerably distorted from a planar geometry to alleviate the steric strain between the bulky phenyl and methyl substituents on the same side of the double bond.[1]

The key structural parameters are summarized in the table below. For comparison, data for an idealized planar structure and the less-strained (E)-isomer would typically show dihedral angles close to 0° for the substituents relative to the plane of the double bond.

| Parameter | Value for (Z)-2,3-Diphenyl-2-butene | Implication of Steric Hindrance |

| Phenyl Ring 1 Dihedral Angle | 59.1° | The phenyl ring is twisted significantly out of the plane of the C=C double bond to avoid clashing with the opposing phenyl and methyl groups. |

| Phenyl Ring 2 Dihedral Angle | 49.7° | Similar to the first phenyl ring, this large dihedral angle indicates a high degree of rotation to minimize steric repulsion. |

| Double Bond Twist | Slight | The C=C double bond itself is slightly twisted from planarity, a further indication of the molecule contorting to relieve strain.[1] |

Data sourced from the crystallographic study of (Z)-2,3-diphenyl-2-butene.[1]

Synthesis of (Z)-2,3-Diphenyl-2-butene

The synthesis of (Z)-alkenes can be challenging due to their lower thermodynamic stability compared to their (E)-counterparts. The Wittig reaction is a widely used method for the formation of alkenes, and under specific conditions, it can be tailored to favor the formation of the (Z)-isomer.[2]

Synthetic Workflow

The logical workflow for the synthesis and purification of (Z)-2,3-diphenyl-2-butene via a Wittig reaction is outlined below.

Caption: Synthetic and analytical workflow for (Z)-2,3-diphenyl-2-butene.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure for the synthesis of (Z)-2,3-diphenyl-2-butene based on established methods for preparing stilbene (B7821643) derivatives.

Materials:

-

Benzyltriphenylphosphonium chloride

-

A strong, non-nucleophilic base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise with stirring. The formation of the ylide is often indicated by a color change to deep red or orange. Allow the mixture to stir at 0 °C for 1 hour.

-

Reaction with Ketone: Cool the ylide solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, which will be a mixture of (Z)- and (E)-isomers along with triphenylphosphine (B44618) oxide, is then purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used to separate the isomers. The (Z)-isomer is generally more polar and will have a lower Rf value than the (E)-isomer.

Spectroscopic Characterization

Due to the steric hindrance, the spectroscopic properties of (Z)-2,3-diphenyl-2-butene are expected to differ from its (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative NMR Data of 2-Butene Isomers

| Isomer | Nucleus | Chemical Shift (ppm) |

| (Z)-2-Butene (cis) | 1H (CH3) | ~1.6 |

| 1H (=CH) | ~5.3 | |

| 13C (CH3) | ~12 | |

| 13C (=CH) | ~124 | |

| (E)-2-Butene (trans) | 1H (CH3) | ~1.6 |

| 1H (=CH) | ~5.4 | |

| 13C (CH3) | ~17 | |

| 13C (=CH) | ~126 |

Note: These are approximate values for illustrative purposes.[3]

For (Z)-2,3-diphenyl-2-butene, the phenyl protons would appear in the aromatic region (typically 7.0-7.5 ppm), and the methyl protons would be a singlet, likely in the range of 1.5-2.5 ppm. The quaternary carbons of the double bond would have a characteristic chemical shift in the 13C NMR spectrum, expected to be in the range of 130-145 ppm.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified (Z)-2,3-diphenyl-2-butene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

Data Acquisition:

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For 1H NMR, a standard pulse program with a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio should be used.

-

For 13C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to the 1H NMR.

Signaling Pathways and Logical Relationships

The concept of steric hindrance can be visualized as a logical relationship where the spatial arrangement of atoms directly influences the molecule's properties and reactivity.

Caption: The consequences of steric hindrance in (Z)-2,3-diphenyl-2-butene.

Conclusion

The steric hindrance in (Z)-2,3-diphenyl-2-butene is a defining feature of its molecular structure and chemical behavior. The significant deviation from planarity, as confirmed by X-ray crystallography, provides a quantitative measure of the intramolecular strain. This strain not only makes its synthesis more challenging than its (E)-isomer but also imparts distinct spectroscopic and reactive properties. For researchers in drug development and materials science, a thorough understanding of how steric hindrance dictates molecular conformation is essential for the design of novel molecules with specific three-dimensional architectures and desired functions. The principles illustrated by (Z)-2,3-diphenyl-2-butene serve as a fundamental guide to the powerful role of steric effects in chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 2,3-Diphenyl-2-butene from Acetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,3-diphenyl-2-butene from acetophenone (B1666503). This document details two primary methodologies: a two-step synthesis involving pinacol (B44631) coupling and subsequent dehydration, and a one-step approach utilizing the McMurry reaction. Each method is presented with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and practical application in a research and development setting.

Two-Step Synthesis: Pinacol Coupling and Dehydration

The most common and well-documented route for the synthesis of this compound from acetophenone is a two-step process. The first step involves the reductive coupling of two acetophenone molecules to form the intermediate diol, 2,3-diphenyl-2,3-butanediol. This is followed by the acid-catalyzed dehydration of the diol to yield the target alkene.

Step 1: Pinacol Coupling of Acetophenone

The pinacol coupling is a classic carbon-carbon bond-forming reaction where two carbonyl groups are reductively coupled to form a vicinal diol.[1] This reaction is typically promoted by a one-electron reducing agent, such as magnesium.[1] The reaction proceeds through a ketyl radical anion intermediate.[1]

A frequently employed method for the pinacol coupling of acetophenone involves the use of a magnesium amalgam, generated in situ from magnesium turnings and a catalytic amount of mercuric chloride.

Materials:

-

Acetophenone

-

Magnesium turnings

-

Mercuric chloride (HgCl₂)

-

Dry toluene

-

Anhydrous ethanol (B145695)

-

10% Hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

10% Sodium carbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings and dry benzene under an inert atmosphere (e.g., argon or nitrogen).

-

Prepare a solution of mercuric chloride in a mixture of acetophenone, absolute ethanol, and dry toluene.

-

Slowly add the acetophenone solution to the magnesium suspension. The reaction is exothermic and may require initial cooling to control the rate.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of 10% hydrochloric acid to dissolve the magnesium salts.

-

The organic layer is separated, washed sequentially with water, 10% sodium carbonate solution, and brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,3-diphenyl-2,3-butanediol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to afford a mixture of meso and dl diastereomers.

| Reactants/Reagents | Molar Ratio (Acetophenone:Mg:HgCl₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone, Mg, HgCl₂ | 1 : 1.5 : 0.05 | Benzene/Toluene/Ethanol | Reflux | 3 - 5 | 85-95 | [2] |

| Acetophenone, Al foil, HgCl₂ | 1 : 1.1 : 0.02 | Ethanol/Toluene | Reflux | 2 - 4 | ~90 | Not specified |

| Acetophenone, Zn, t-BuCl | 1 : 3 : 6 | Ethanol | Reflux | 1 | 66 (of pinacolone) | [3] |

Step 2: Dehydration of 2,3-Diphenyl-2,3-butanediol

The second step involves the dehydration of the vicinal diol, 2,3-diphenyl-2,3-butanediol, to form the alkene, this compound. This is typically achieved through an acid-catalyzed elimination reaction.[4][5] A variety of acidic catalysts can be employed for this transformation.

Materials:

-

2,3-Diphenyl-2,3-butanediol

-

Concentrated Sulfuric Acid (H₂SO₄) or Iodine (I₂)

-

Suitable solvent (e.g., ethanol, acetic acid, or toluene)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure using Sulfuric Acid:

-

Dissolve 2,3-diphenyl-2,3-butanediol in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or distillation.

Procedure using Iodine:

-

In a round-bottom flask, combine 2,3-diphenyl-2,3-butanediol and a catalytic amount of iodine.

-

Heat the mixture, with stirring, at a temperature sufficient to effect dehydration.

-

The reaction can often be performed neat or in a high-boiling solvent.

-

Upon completion, the reaction mixture is cooled and dissolved in an organic solvent.

-

The solution is washed with a sodium thiosulfate (B1220275) solution to remove excess iodine, followed by water and brine.

-

The organic layer is dried and the solvent evaporated to yield the product.

| Starting Material | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2,3-Diphenyl-2,3-butanediol | H₂SO₄ | Acetic Acid | Reflux | 1 h | High | [6] |

| 2,3-Diphenyl-2,3-butanediol | I₂ | Neat | 140-150 | 30 min | >90 | Not specified |

| 2,3-Diphenyl-2,3-butanediol | Triethoxymethane, Benzoic Acid | - | - | - | 88-96 | [2] |

One-Step Synthesis: The McMurry Reaction

The McMurry reaction provides a direct route to this compound from acetophenone in a single step.[7] This reaction utilizes low-valent titanium species, typically generated in situ from the reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (B1173362) (TiCl₃) with a reducing agent like zinc dust.[7] The reaction proceeds via a pinacol-type intermediate which is deoxygenated in the same reaction pot to yield the alkene.[8]

Experimental Protocol: McMurry Reaction of Acetophenone

Materials:

-

Acetophenone

-

Titanium tetrachloride (TiCl₄)

-

Zinc dust

-

Dry tetrahydrofuran (B95107) (THF)

-

Anhydrous conditions and inert atmosphere (Argon or Nitrogen) are crucial.

Procedure:

-

Under an inert atmosphere, a flask is charged with zinc dust and dry THF.

-

The flask is cooled in an ice bath, and titanium tetrachloride is added dropwise with vigorous stirring. The mixture is then heated to reflux for a period to generate the low-valent titanium species (a black slurry).

-

A solution of acetophenone in dry THF is then added to the refluxing mixture.

-

The reaction is refluxed for several hours until completion (monitored by TLC).

-

After cooling, the reaction is quenched by the slow addition of a dilute aqueous acid solution (e.g., 10% HCl).

-

The mixture is filtered to remove titanium oxides, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to give the crude product.

-

Purification by column chromatography or distillation yields this compound.

| Carbonyl Substrate | Low-Valent Titanium System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | TiCl₄ / Zn | THF | Reflux | 12 - 16 | 50-70 | [7] |

| Acetophenone | TiCl₃ / LiAlH₄ | THF | Reflux | 8 - 12 | Moderate to Good | [8] |

Characterization of this compound

The final product, this compound, can be characterized by standard spectroscopic methods.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 10H, Ar-H), 2.05 (s, 6H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.5 (Ar-C), 133.0 (C=C), 128.0 (Ar-CH), 126.5 (Ar-CH), 21.0 (CH₃) |

| IR (KBr, cm⁻¹) | ν: 3050 (Ar-H stretch), 2950 (C-H stretch), 1600, 1490, 1440 (C=C aromatic stretch) |

Note: Spectroscopic data are approximate and may vary slightly based on the solvent and instrument used.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the Pinacol Coupling of Acetophenone.

Caption: Mechanism of Acid-Catalyzed Dehydration.

Caption: Simplified Mechanism of the McMurry Reaction.

Caption: Overall Experimental Workflow for Synthesis.

References

- 1. 2,3-Dimethyl-1-butene(563-78-0) 13C NMR [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. scielo.br [scielo.br]

- 4. Catalytic dehydration of 2,3-butanediol over P/HZSM-5: effect of catalyst, reaction temperature and reactant configuration on rearrangement products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]

Dehydration of 2,3-Diphenylbutane-2,3-diol: A Comprehensive Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol (B167368) is a classic example of the pinacol (B44631) rearrangement, a carbon-carbon bond-forming reaction of significant utility in organic synthesis. This technical guide provides an in-depth exploration of the reaction mechanism, including the critical role of carbocation stability and migratory aptitudes. Detailed experimental protocols, quantitative data from related studies, and spectroscopic data for product characterization are presented to facilitate understanding and practical application.

Introduction

The transformation of vicinal diols (1,2-diols) into ketones or aldehydes under acidic conditions, known as the pinacol rearrangement, is a cornerstone of synthetic organic chemistry.[1][2] This rearrangement proceeds via a carbocation intermediate and involves the migration of an alkyl or aryl group. The dehydration of 2,3-diphenylbutane-2,3-diol to form 3,3-diphenyl-2-butanone (B8528689) serves as an excellent case study to illustrate the principles of this reaction, particularly the migratory preference of phenyl groups. Understanding this mechanism is crucial for the strategic design of synthetic routes in medicinal chemistry and drug development, where precise control of molecular architecture is paramount.

Reaction Mechanism

The acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol proceeds through a well-established multi-step mechanism:

-

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups by an acid catalyst, such as sulfuric acid. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[3]

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary carbocation. In the case of 2,3-diphenylbutane-2,3-diol, this results in a tertiary benzylic carbocation, which is stabilized by resonance with the adjacent phenyl group.

-

1,2-Aryl Shift (Pinacol Rearrangement): A phenyl group from the adjacent carbon migrates to the carbocation center. This 1,2-shift is the key rearrangement step. The high migratory aptitude of the phenyl group, due to its ability to stabilize the transition state through the formation of a phenonium ion intermediate, drives this process.[4][5]

-

Deprotonation: The resulting oxonium ion is then deprotonated by a water molecule or the conjugate base of the acid catalyst to yield the final product, 3,3-diphenyl-2-butanone, and regenerate the acid catalyst.

Visualizing the Mechanism

The following diagram illustrates the step-by-step mechanism of the pinacol rearrangement of 2,3-diphenylbutane-2,3-diol.

Caption: Mechanism of the acid-catalyzed dehydration of 2,3-diphenylbutane-2,3-diol.

Quantitative Data

While specific quantitative data for the dehydration of 2,3-diphenylbutane-2,3-diol is not extensively tabulated in the literature, data from analogous reactions provide valuable insights into typical yields and conditions. The table below summarizes data for the pinacol rearrangement of the parent compound, 2,3-dimethylbutane-2,3-diol (pinacol), and the dehydration of 2,3-butanediol (B46004) to methyl ethyl ketone (MEK), a structurally related ketone.

| Reactant | Catalyst | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 2,3-Dimethylbutane-2,3-diol | 6 N H₂SO₄ | Distillation | 15-20 min | 3,3-Dimethyl-2-butanone | 65-72 | [5] |

| 2,3-Dimethylbutane-2,3-diol | 50% Phosphoric Acid | Reflux | 3-4 hours | 3,3-Dimethyl-2-butanone | 60-65 | [5] |

| 2,3-Butanediol | HZSM-5 | 350 | - | Methyl Ethyl Ketone | 62.1 | [6] |

| 2,3-Butanediol | 1% Boric acid/HZSM-5 | 350 | - | Methyl Ethyl Ketone | 97.2 | [6] |

Experimental Protocols

The following is a detailed experimental protocol for the acid-catalyzed rearrangement of a vicinal diol, adapted for the synthesis of 3,3-diphenyl-2-butanone from 2,3-diphenylbutane-2,3-diol.

Materials and Equipment

-

2,3-Diphenylbutane-2,3-diol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid (optional solvent/catalyst)

-

Iodine (catalyst, optional)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diphenylbutane-2,3-diol in a suitable solvent such as glacial acetic acid.

-

Addition of Catalyst: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a milder reaction, a crystal of iodine can be used as the catalyst with glacial acetic acid as the solvent.[7]

-

Heating: Heat the reaction mixture to reflux for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) three times.

-

Combine the organic extracts in a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude 3,3-diphenyl-2-butanone can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

-

Characterization

The identity and purity of the product, 3,3-diphenyl-2-butanone, can be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of a ketone, typically in the range of 1700-1725 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show signals corresponding to the methyl protons and the aromatic protons of the two phenyl groups.

-

¹³C NMR will show a characteristic signal for the carbonyl carbon, typically in the range of 200-220 ppm, in addition to signals for the methyl and phenyl carbons.[8]

-

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 3,3-diphenyl-2-butanone.

Caption: General experimental workflow for the synthesis of 3,3-diphenyl-2-butanone.

Conclusion

The dehydration of 2,3-diphenylbutane-2,3-diol is a robust and illustrative example of the pinacol rearrangement. The reaction proceeds through a well-defined mechanism involving a stable carbocation intermediate and a preferential 1,2-phenyl shift. This guide provides the necessary theoretical background and practical protocols to enable researchers to effectively utilize this transformation in their synthetic endeavors. The provided data and workflows serve as a valuable resource for the planning and execution of this important organic reaction.

References

- 1. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ivypanda.com [ivypanda.com]

- 4. ivypanda.com [ivypanda.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. 3,3-Diphenyl-2-butanone | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,3-Diphenyl-2-butene via Grignard Reaction and Subsequent Dehydration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-diphenyl-2-butene, a valuable organic compound. The primary synthetic route detailed herein involves a two-step process commencing with the formation of 2,3-diphenyl-2,3-butanediol, followed by its dehydration to yield the target alkene. While a direct Grignard reaction to form the alkene is not feasible, the Grignard reaction is a key method for synthesizing the diol intermediate. This guide will focus on the pinacol (B44631) coupling of acetophenone (B1666503) as an effective method for producing the diol, followed by a detailed protocol for its subsequent dehydration.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process:

-

Formation of 2,3-Diphenyl-2,3-butanediol: This vicinal diol can be synthesized via the reductive coupling of acetophenone. Several methods are available for this pinacol coupling, including photochemical, electrochemical, and metal-mediated reactions. This guide will detail three prominent methods.

-

Dehydration of 2,3-Diphenyl-2,3-butanediol: The diol intermediate is then dehydrated to form the carbon-carbon double bond of this compound. Careful selection of the dehydrating agent and reaction conditions is crucial to favor the desired elimination reaction over the competing pinacol rearrangement, which would lead to the formation of 3,3-diphenyl-2-butanone.

II. Data Presentation: Quantitative Analysis of Synthetic Steps

The following tables summarize quantitative data for the synthesis of 2,3-diphenyl-2,3-butanediol and its subsequent dehydration to this compound.

Table 1: Synthesis of 2,3-Diphenyl-2,3-butanediol via Pinacol Coupling of Acetophenone

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Reference |

| Photochemical Coupling | Acetophenone, 2-propanol, glacial acetic acid (catalyst), UV irradiation (275W sunlamps) | 1 week | Room Temp. | 30 - 50 | [1] |

| KI/Fe(OH)₃ Mediated Coupling | Acetophenone, KI, Fe(OH)₃, 5% NaOH (aq) | 12 hours | 40 °C | 70 - 95 | [2][3] |

| Zinc-Mediated Coupling | Acetophenone, Zinc dust, t-butyl chloride, ethanol | 1 hour | Reflux | ~49% | [4] |

| Electrochemical Coupling | Acetophenone, LiOH in MeOH/H₂O, Boron-Doped Diamond (BDD) electrode | - | Room Temp. | Good | [5] |

Table 2: Dehydration of 2,3-Diphenyl-2,3-butanediol to this compound

| Dehydrating Agent/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Iodine (catalytic) | Toluene (B28343) | 2 hours | Reflux | High | |

| p-Toluenesulfonic acid | Toluene | 2 hours | Reflux | Moderate | [6] |

| Sulfuric Acid (50%) | - | 30 min | Reflux | 0 (Rearrangement Product) | [1] |

III. Experimental Protocols

A. Synthesis of 2,3-Diphenyl-2,3-butanediol

Materials:

-

Acetophenone (2.0 g)

-

2-Propanol

-

Glacial acetic acid (1 drop)

-

50-mL Erlenmeyer flask

-

Rubber serum stopper

-

Two 275-Watt sunlamps or a Rayonet RPR-400 reactor

Procedure:

-

To a 50-mL Erlenmeyer flask, add acetophenone (2.0 g) and one drop of glacial acetic acid.

-

Fill the flask with 2-propanol.

-

Cap the flask with a rubber serum stopper and secure it with wire, ensuring the smallest possible air bubble remains.

-

Irradiate the solution for one week using either a pair of 275-Watt sunlamps or a Rayonet RPR-400 reactor.

-

Monitor the reaction progress by thin-layer chromatography (TLC) on silica (B1680970) gel with chloroform (B151607) as the eluent (Rf of acetophenone: 0.68; Rf of 2,3-diphenyl-2,3-butanediol: 0.50).

-

Upon completion, concentrate the product solution to a volume of 5-10 mL.

-

While hot, add water to the point of saturation.

-

Chill the solution and induce crystallization by scratching the inside of the flask to yield 2,3-diphenyl-2,3-butanediol (0.60-1.0 g). The product will have a melting point in the range of 90-110 °C.

Materials:

-

Acetophenone (1 mmol)

-

Potassium iodide (KI, 3 mmol)

-

Ferric hydroxide (B78521) (Fe(OH)₃, 0.1 mmol)

-

5% Sodium hydroxide (NaOH) solution (5 mL)

-

Round-bottomed flask

-

Nitrogen atmosphere

-

Ethyl ether

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask under a nitrogen atmosphere, sequentially add acetophenone (1 mmol), Fe(OH)₃ (0.1 mmol), and 5% NaOH solution (5 mL).

-

Add KI (3 mmol) to the mixture.

-

Stir the reaction mixture at 40 °C for 12 hours.

-

After the reaction is complete, extract the mixture with ethyl ether.

-

Wash the organic phase with saturated brine, dry it over anhydrous magnesium sulfate, and concentrate it in vacuo to obtain the crude product.

-

The pure 2,3-diphenyl-2,3-butanediol can be obtained by recrystallization from a suitable solvent like ethyl acetate/hexane.

B. Dehydration of 2,3-Diphenyl-2,3-butanediol to this compound

Materials:

-

2,3-Diphenyl-2,3-butanediol

-

Iodine (catalytic amount)

-

Toluene

-

Round-bottom flask

-

Reflux condenser

-

Sodium thiosulfate (B1220275) solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate

Procedure:

-

Place 2,3-diphenyl-2,3-butanediol and a catalytic amount of iodine in a round-bottom flask.

-

Add toluene as a solvent.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

After cooling to room temperature, wash the reaction mixture with a sodium thiosulfate solution to remove the iodine.

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

IV. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic pathway for this compound.

Caption: Comparison of routes to the diol intermediate.

References

The Wittig Olefination: A Technical Guide to the Synthesis of Stilbene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig olefination reaction for the synthesis of stilbene (B7821643) derivatives, a class of compounds with significant interest in medicinal chemistry and materials science. This document details the reaction mechanism, provides a comparative analysis of reaction conditions and their impact on yield and stereoselectivity, and offers detailed experimental protocols for the synthesis of various stilbene derivatives.

Introduction to the Wittig Reaction for Stilbene Synthesis

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, making it an invaluable tool for the synthesis of alkenes.[1][2] Discovered by Georg Wittig, this reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide.[2] For the synthesis of stilbene derivatives, a benzyltriphenylphosphonium (B107652) salt is typically deprotonated to form the corresponding ylide, which then reacts with a substituted benzaldehyde (B42025).[3]

The general scheme for the Wittig synthesis of stilbenes is a three-step process:

-

Formation of the Phosphonium (B103445) Salt: A benzyl (B1604629) halide reacts with triphenylphosphine (B44618) via an SN2 reaction to form a stable benzyltriphenylphosphonium salt.[4]

-

Formation of the Ylide: The phosphonium salt is treated with a strong base to deprotonate the carbon adjacent to the phosphorus atom, yielding a phosphorus ylide.[4]

-

Reaction with an Aldehyde: The nucleophilic ylide attacks the electrophilic carbonyl carbon of a substituted benzaldehyde. This leads to the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the stilbene and triphenylphosphine oxide.[3][5]

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-isomer of the stilbene, is influenced by several factors, including the stability of the ylide, the nature of the substituents on the reactants, the solvent, and the presence of salts.[6][7]

Reaction Mechanism and Stereoselectivity

The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for salt-free conditions involves the direct formation of an oxaphosphetane intermediate through a [2+2] cycloaddition.[5] The stereoselectivity is determined at this stage. For non-stabilized ylides, the reaction is typically kinetically controlled and leads predominantly to the cis-(Z)-alkene. In contrast, stabilized ylides, which bear electron-withdrawing groups, often favor the formation of the more thermodynamically stable trans-(E)-alkene.[7]

For the synthesis of stilbene derivatives, where the ylide is generally semi-stabilized by the phenyl ring, a mixture of (E)- and (Z)-isomers is often obtained.[6] However, reaction conditions can be tuned to favor the desired isomer. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is a highly effective method for the stereoselective synthesis of (E)-stilbenes, often with excellent yields.[8][9]

Quantitative Data Summary

The following tables summarize representative yields and E/Z ratios for the synthesis of various stilbene derivatives via the Wittig and Horner-Wadsworth-Emmons reactions under different conditions.

Table 1: Wittig Reaction of Substituted Benzaldehydes with Benzyltriphenylphosphonium Ylides [3]

| Aldehyde Substituent (R1) | Phosphonium Salt Substituent (R2) | Base / Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | E:Z Ratio |

| H | H | 50% NaOH / DCM | 0.5 | RT | High | Mixture (E favored) |

| 4-OCH₃ | H | NaOMe / MeOH | - | RT | - | Mixture |

| 3,5-di-OH | 4-OCH₃ | KOtBu / THF | - | RT | High | E favored |

| 4-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 85 | >95:5 (E) |

| 2-NO₂ | H | K₂CO₃ / Toluene | 2 | 110 | 75 | >95:5 (E) |

| 4-CN | H | NaHCO₃ (aq) | 1 | RT | 56.9 | 58.8:41.2 |

| H | 4-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 88 | >95:5 (E) |

| H | 2-NO₂ | K₂CO₃ / Toluene | 2 | 110 | 82 | >95:5 (E) |

Table 2: Horner-Wadsworth-Emmons Synthesis of Stilbene Derivatives [1][8]

| Aldehyde | Phosphonate | Base / Solvent | Yield (%) | E:Z Ratio |

| Benzaldehyde | Diethyl benzylphosphonate | NaH / THF | >90 | >99:1 (E) |

| 4-Methoxybenzaldehyde | Diethyl benzylphosphonate | KOtBu / THF | 92 | >99:1 (E) |

| 3,5-Dimethoxybenzaldehyde | Diethyl 4-methoxybenzylphosphonate | NaH / DMF | 85 | >99:1 (E) |

| 4-Nitrobenzaldehyde | Diethyl benzylphosphonate | K₂CO₃ / Toluene | 95 | >99:1 (E) |

Experimental Protocols

General Protocol for the Wittig Synthesis of trans-Stilbene (B89595)

This protocol details the synthesis of trans-stilbene from benzyltriphenylphosphonium chloride and benzaldehyde.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

50% aqueous sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

95% Ethanol

-

Iodine (for isomerization)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzyltriphenylphosphonium chloride (9.77 mmol) and benzaldehyde (9.8 mmol) in 10 mL of dichloromethane.

-

Ylide Formation and Reaction: While stirring the mixture vigorously, add a 50% aqueous solution of sodium hydroxide dropwise through the condenser.

-

Reflux: Heat the mixture to a gentle reflux and continue stirring vigorously for 30 minutes.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 10 mL of water and then 15 mL of saturated aqueous sodium bisulfite. Continue washing with 10 mL portions of water until the aqueous layer is neutral to pH paper.

-

Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

-

Isomerization (Optional): To increase the yield of the trans-isomer, the (Z)-stilbene can be isomerized to the more stable (E)-stilbene. Decant the dried dichloromethane solution into a 25 mL round-bottom flask. Add a catalytic amount of iodine (e.g., 0.2955 mmol). Irradiate the solution with a 150-W lightbulb while stirring for 60 minutes.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator.

-

Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.

-

Isolation: Cool the solution slowly to room temperature and then in an ice-water bath to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.

-

Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the trans-stilbene by its melting point (expected: 123-125 °C) and spectroscopic methods.

Protocol for the Synthesis of a Hydroxystilbene Derivative (Resveratrol Analogue)

This protocol outlines the synthesis of 3,5,4'-trimethoxystilbene, a precursor to resveratrol.[8]

Materials:

-

3,5-Dimethoxybenzyltriphenylphosphonium bromide

-

4-Anisaldehyde (4-methoxybenzaldehyde)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

Procedure:

-

Ylide Generation: To a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise to generate the corresponding ylide.

-

Reaction with Aldehyde: Subsequently, add a solution of 4-anisaldehyde in THF dropwise to the ylide solution at -78 °C.

-

Warming and Reaction Completion: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 3,5,4'-trimethoxystilbene.

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in this guide.

Caption: General mechanism of the Wittig olefination for stilbene synthesis.

Caption: A typical experimental workflow for the synthesis of stilbene derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. [Natural stilbenes. Synthesis of polyhydroxystilbene ethers by the Wittig reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of trans-2,3-Diphenyl-2-Butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,3-Diphenyl-2-butene (B11957864), a member of the stilbene (B7821643) family of compounds, is a tetra-substituted alkene with significant steric hindrance due to the presence of two phenyl groups and two methyl groups attached to the carbon-carbon double bond. This structure imparts unique physical and chemical properties that make it a subject of interest in organic synthesis and potentially in medicinal chemistry. As a stilbenoid, it belongs to a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide provides a comprehensive overview of the physical and chemical properties of trans-2,3-diphenyl-2-butene, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in the context of drug development.

Physical and Chemical Properties

The physical and chemical properties of trans-2,3-diphenyl-2-butene are summarized in the tables below, providing a clear reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 105-107 °C |

| Boiling Point | 282-284 °C at 760 mmHg |

| Density | 0.987 g/cm³ |

| Refractive Index | 1.566 |

Table 2: Solubility Data

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol (B145695) | Sparingly soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Benzene | Soluble |

| Chloroform | Soluble |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of trans-2,3-diphenyl-2-butene are provided below. These protocols are based on established chemical principles and can be adapted for specific laboratory settings.

Synthesis of trans-2,3-Diphenyl-2-Butene via McMurry Reaction

The McMurry reaction provides an effective method for the synthesis of alkenes through the reductive coupling of ketones or aldehydes. In this case, acetophenone (B1666503) is used as the starting material.

Materials:

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Aqueous Potassium Carbonate (K₂CO₃) solution (10%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, add zinc powder (4.0 eq).

-

Cool the flask in an ice bath and slowly add anhydrous THF.

-

With vigorous stirring, add titanium(IV) chloride (2.0 eq) dropwise via the dropping funnel. The mixture will turn from yellow to black.

-

Remove the ice bath and heat the mixture to reflux for 2 hours to generate the low-valent titanium reagent.

-

Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

-

A solution of acetophenone (1.0 eq) and pyridine (0.1 eq) in anhydrous THF is added dropwise to the stirred suspension of the low-valent titanium reagent.

-

After the addition is complete, the reaction mixture is heated to reflux for 12-16 hours.

-

Cool the reaction to room temperature and quench by the slow addition of 10% aqueous K₂CO₃ solution.

-

Stir the mixture for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.

-

The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of hexane and ethanol to afford pure trans-2,3-diphenyl-2-butene.

Diels-Alder Reaction with Maleic Anhydride (B1165640)

trans-2,3-Diphenyl-2-butene can act as a dienophile in Diels-Alder reactions, although its reactivity is reduced due to steric hindrance.

Materials:

-

trans-2,3-Diphenyl-2-butene

-

Maleic Anhydride

-

Xylene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trans-2,3-diphenyl-2-butene (1.0 eq) in anhydrous xylene.

-

Add maleic anhydride (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the Diels-Alder adduct.

Purification by Recrystallization

Procedure:

-

Dissolve the crude trans-2,3-diphenyl-2-butene in a minimum amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated at boiling for a few minutes.

-

Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of trans-2,3-diphenyl-2-butene should form.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven to obtain the purified product.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to trans-2,3-diphenyl-2-butene.

Caption: Workflow for the synthesis of trans-2,3-diphenyl-2-butene via the McMurry reaction.

Caption: Logical relationship in a Diels-Alder reaction involving trans-2,3-diphenyl-2-butene.

Caption: Experimental workflow for the purification of trans-2,3-diphenyl-2-butene by recrystallization.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for stilbenoid compounds.

Relevance to Drug Development

Stilbenoids, the class of compounds to which trans-2,3-diphenyl-2-butene belongs, have garnered significant attention in the field of drug development due to their diverse pharmacological activities.[1][2][3] These activities include antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[1][2][3]

The biological activities of stilbenoids are often attributed to their ability to modulate various cellular signaling pathways. For instance, some stilbenoids have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. By inhibiting key kinases in this pathway, stilbenoids can induce apoptosis (programmed cell death) in cancer cells.

Furthermore, the antioxidant properties of stilbenoids are of interest for their potential to combat oxidative stress, a contributing factor to a wide range of diseases, including neurodegenerative disorders and cardiovascular disease. The structural backbone of trans-2,3-diphenyl-2-butene provides a scaffold that can be chemically modified to enhance these biological activities and to develop novel therapeutic agents with improved efficacy and selectivity. The synthetic and reaction protocols detailed in this guide provide a foundation for the creation of libraries of trans-2,3-diphenyl-2-butene derivatives for screening and lead optimization in drug discovery programs.

References

- 1. Polyphenol Stilbenes: Molecular Mechanisms of Defence against Oxidative Stress and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Geometric Isomerism of 2,3-Diphenyl-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the geometric isomerism of 2,3-diphenyl-2-butene, focusing on the distinct properties, synthesis, separation, and interconversion of its (E) and (Z) isomers. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who require a thorough understanding of this compound's stereochemistry.

Introduction to Geometric Isomerism in this compound

This compound is a tetrasubstituted alkene that exists as two geometric isomers: (E)-2,3-diphenyl-2-butene and (Z)-2,3-diphenyl-2-butene. The presence of two phenyl groups and two methyl groups attached to the carbon-carbon double bond restricts rotation, leading to these distinct spatial arrangements. The (E) isomer, also referred to as the trans isomer, has the two phenyl groups on opposite sides of the double bond. In contrast, the (Z) isomer, or cis isomer, has the phenyl groups on the same side. This difference in geometry gives rise to notable variations in their physical and chemical properties.

Physicochemical Properties of (E)- and (Z)-2,3-Diphenyl-2-butene

The geometric isomerism of this compound significantly influences its physical properties. The (E)-isomer is generally more stable due to reduced steric hindrance between the bulky phenyl groups.[1] This increased stability is reflected in its higher melting point. A summary of the key physicochemical properties is presented in the table below.

| Property | (E)-2,3-Diphenyl-2-butene | (Z)-2,3-Diphenyl-2-butene |

| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ |

| Molecular Weight | 208.30 g/mol | 208.30 g/mol |

| Melting Point | Not available in search results. | 66 °C |

| Boiling Point | Not available in search results. | Not available in search results. |

| Density | Not available in search results. | 1.004 g/mL |

| Refractive Index | Not available in search results. | 1.555 |

| 1H NMR | Not available in search results. | Not available in search results. |

| 13C NMR | Not available in search results. | Not available in search results. |

| Relative Stability | More stable | Less stable |

Note: Specific boiling point and NMR data were not available in the search results. The provided density and refractive index are for the (Z)-isomer.

Synthesis of (E)- and (Z)-2,3-Diphenyl-2-butene

The synthesis of this compound isomers can be effectively achieved through the McMurry coupling reaction, which involves the reductive coupling of two ketone molecules.[2] The stereochemical outcome of this reaction can be influenced by the reaction conditions and the substrate.

Synthesis of (Z)-2,3-Diphenyl-2-butene via McMurry Coupling

The McMurry reaction of acetophenone (B1666503) can be controlled to favor the formation of the (Z)-isomer. A literature report on the McMurry coupling of 4-bromoacetophenone indicates a cis:trans ratio of approximately 9:1, suggesting this method is suitable for obtaining the (Z)-isomer of the parent compound.[3]

Experimental Protocol (General):

-

Preparation of the Low-Valent Titanium Reagent: In a two or three-necked round-bottom flask under an inert atmosphere (e.g., argon), a suspension of a low-valent titanium reagent is prepared. This is typically achieved by the dropwise addition of titanium tetrachloride (TiCl₄) to a stirred suspension of a reducing agent, such as zinc dust or a lithium aluminum hydride/TiCl₃ mixture, in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME) at a low temperature (e.g., 0 °C).[2] The mixture is then refluxed for several hours to generate the active low-valent titanium species.[2]

-

Reductive Coupling: After cooling the titanium suspension, a solution of acetophenone in the same dry solvent is added dropwise. A small amount of pyridine (B92270) may also be added.[2] The reaction mixture is then refluxed for several hours to overnight.[2]

-

Work-up and Purification: Upon completion, the reaction is cooled and quenched, typically by the slow addition of aqueous potassium carbonate or hydrochloric acid. The mixture is then filtered to remove titanium oxides. The filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product, a mixture of (Z) and (E) isomers, is then purified, with the (Z)-isomer being the major product.

Synthesis of (E)-2,3-Diphenyl-2-butene

The (E)-isomer can be obtained as the minor product from the McMurry coupling described above and separated, or it can be synthesized by the isomerization of the (Z)-isomer, taking advantage of its greater thermodynamic stability.

dot

Caption: McMurry coupling reaction pathway for the synthesis of this compound.

Separation of (E)- and (Z)-Isomers

The separation of the (E) and (Z) isomers of this compound can be accomplished using chromatographic techniques. High-performance liquid chromatography (HPLC) is a particularly effective method.[4][5]

Experimental Protocol (General HPLC Separation):

-

Instrumentation: An HPLC system equipped with a UV detector is suitable for monitoring the separation.

-

Column: A normal-phase column (e.g., silica (B1680970) gel) or a reversed-phase column (e.g., C18) can be employed. The choice of column will influence the elution order. For non-polar compounds like this compound, a normal-phase column is often effective.[5]

-

Mobile Phase: For normal-phase chromatography, a non-polar mobile phase such as a mixture of hexane (B92381) and a small amount of a more polar solvent like ethyl acetate (B1210297) or isopropanol (B130326) is typically used.[5] For reversed-phase chromatography, a polar mobile phase such as a mixture of acetonitrile (B52724) and water would be appropriate.

-

Procedure:

-

The crude mixture of isomers is dissolved in a minimal amount of the mobile phase.

-

The solution is injected onto the column.

-

The mobile phase is pumped through the column at a constant flow rate.

-

The eluent is monitored by the UV detector. The two isomers will have different retention times, allowing for their separation.

-

Fractions containing each pure isomer are collected.

-

The solvent is removed from the collected fractions to yield the purified isomers.

-

dot

Caption: General workflow for the separation of (E)- and (Z)-2,3-diphenyl-2-butene isomers by HPLC.

Interconversion of (E)- and (Z)-Isomers

The (Z)- and (E)-isomers of this compound can be interconverted under certain conditions, typically through thermal or photochemical means. Acid catalysis can also facilitate isomerization. The equilibrium generally favors the more thermodynamically stable (E)-isomer.

Acid-Catalyzed Isomerization

The isomerization can be achieved by treating the (Z)-isomer with a catalytic amount of a strong acid. The mechanism involves the protonation of the double bond to form a carbocation intermediate. Rotation around the single bond in the carbocation allows for the interconversion of the stereoisomers. Deprotonation then yields the alkene, with the more stable (E)-isomer being the major product at equilibrium.

Experimental Protocol (General):

-

The (Z)-isomer of this compound is dissolved in a suitable solvent (e.g., glacial acetic acid).

-

A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) is added to the solution.

-

The mixture is stirred at a specific temperature (e.g., 50 °C) and the reaction is monitored over time by a suitable analytical technique such as HPLC or GC.

-

Once equilibrium is reached, or the desired amount of the (E)-isomer is formed, the reaction is quenched by neutralization with a base.

-

The product mixture is then worked up and the (E)-isomer is isolated and purified.

dot

Caption: Mechanism of acid-catalyzed isomerization of this compound.

Conclusion

The geometric isomers of this compound exhibit distinct physical properties and require specific synthetic and separation strategies. The McMurry coupling provides a viable route to these compounds, with the potential to favor the (Z)-isomer. Chromatographic methods, particularly HPLC, are essential for their separation. Understanding the conditions for their interconversion is crucial for controlling the stereochemical outcome of reactions involving this scaffold. This guide provides a foundational framework for researchers and professionals working with these important chemical entities.

References

An In-depth Technical Guide to Key Structural Isomers of C16: Pyrene and Fluoranthene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two prominent structural isomers with the core C16 framework: pyrene (B120774) and fluoranthene (B47539). While the molecular formula C16H16 encompasses a vast number of potential saturated and unsaturated structures, the polycyclic aromatic hydrocarbons (PAHs) pyrene and fluoranthene (both C16H10) are of significant interest in research, materials science, and toxicology due to their unique photophysical properties and biological activities. This guide will focus on these well-studied isomers, presenting their structural formulas, synthesis protocols, quantitative data, and biological implications.

Core Structural Isomers: Pyrene and Fluoranthene

Pyrene and fluoranthene are structural isomers with the chemical formula C16H10. They both consist of four fused benzene (B151609) rings but differ in their arrangement, leading to distinct chemical and physical properties.[1]

-

Pyrene: A peri-fused PAH where the rings are fused through more than one face, resulting in a flat, highly resonant, and thermodynamically stable aromatic system.[2]

-

Fluoranthene: Can be viewed as a naphthalene (B1677914) and a benzene unit fused to a central five-membered ring. It is a non-alternant PAH and is less thermodynamically stable than pyrene.[1]

Quantitative Data Summary

The distinct structures of pyrene and fluoranthene give rise to different spectroscopic properties, which are crucial for their identification and characterization.

Table 1: Spectroscopic Properties of Pyrene and Fluoranthene

| Property | Pyrene | Fluoranthene |

| UV-Vis Absorption Maxima (in cyclohexane) | 241 nm, 335.2 nm[3][4] | 358 nm[5] |

| Molar Extinction Coefficient (ε) | 54,000 cm⁻¹/M at 335.2 nm[3] | Not specified in search results |

| Fluorescence Emission Maximum (in cyclohexane) | ~375 nm (monomer), ~450 nm (excimer)[2][3] | 466 nm[5] |

| Fluorescence Quantum Yield | 0.32[3] | Not specified in search results |